Carbobenzyloxy-L-alanylglycylglycine
Description
Carbobenzyloxy-L-alanylglycylglycine (Cbz-Ala-Gly-Gly) is a synthetic tripeptide derivative featuring a carbobenzyloxy (Cbz) protecting group on the N-terminal alanine residue. The Cbz group, a common protective moiety in peptide synthesis, enhances stability during chemical reactions by preventing undesired side reactions at the amine terminus. These compounds are critical in protease research, serving as substrates or inhibitors, and are intermediates in pharmaceutical synthesis.
Properties
IUPAC Name |
2-[[2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-10(14(22)17-7-12(19)16-8-13(20)21)18-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,22)(H,18,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHLKIJOZDQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzyloxy-L-alanylglycylglycine can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process typically involves the following steps:
Activation of Amino Acids: The amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on a solid support or in solution.
Deprotection: The carbobenzyloxy group is removed using hydrogenation with palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-L-alanylglycylglycine undergoes various chemical reactions, including:
Hydrogenation: Removal of the carbobenzyloxy protecting group.
Substitution: Introduction of different functional groups at specific positions on the peptide chain.
Oxidation and Reduction: Modifications of side chains or terminal groups.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Substitution: Nucleophilic reagents such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products
The major products formed from these reactions include deprotected peptides, modified peptides with new functional groups, and oxidized or reduced derivatives.
Scientific Research Applications
Carbobenzyloxy-L-alanylglycylglycine is widely used in various scientific research fields:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Carbobenzyloxy-L-alanylglycylglycine primarily involves its role as a protected peptide intermediate. The carbobenzyloxy group protects the amino terminus during peptide synthesis, preventing unwanted side reactions. Upon removal of the protecting group, the peptide can participate in further reactions or interactions with biological targets.
Comparison with Similar Compounds
Structural and Functional Insights
Amino Acid Sequence and Protection: Cbz-Ala-Gly-Gly contains a central alanine residue, whereas ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine (Cbz-Phe-Gly-Gly) substitutes alanine with phenylalanine. The bulky phenyl group in Phe enhances hydrophobicity, reducing aqueous solubility compared to alanine-containing analogs. (Carbobenzoxy)glycylglycine (Cbz-Gly-Gly) lacks the alanine residue entirely, resulting in a smaller molecular weight (266.25 vs. ~323.30 for Cbz-Ala-Gly-Gly).
Molecular Weight Trends: The addition of amino acid residues increases molecular weight predictably. For example, Cbz-Gly-Gly-Phe (413.43 g/mol) is ~150 g/mol heavier than Cbz-Gly-Gly due to the phenylalanine residue.
Modifications and Stability :
Biological Activity
Carbobenzyloxy-L-alanylglycylglycine (Cbz-L-Ala-Gly-Gly) is a synthetic tripeptide that has garnered attention for its potential biological activities, particularly in antimicrobial and enzymatic inhibition contexts. This article provides a comprehensive overview of the biological activity of Cbz-L-Ala-Gly-Gly, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Molecular Formula : C₁₁H₁₄N₂O₄
- Molecular Weight : 238.25 g/mol
The presence of the carbobenzyloxy (Cbz) protecting group enhances the compound's stability and solubility in various solvents, making it suitable for biological assays.
1. Antimicrobial Activity
Research indicates that Cbz-L-Ala-Gly-Gly exhibits varying degrees of antimicrobial activity against different bacterial strains. The mechanism of action primarily involves interference with bacterial cell wall synthesis and enzyme inhibition.
Table 1: Antimicrobial Activity of Cbz-L-Ala-Gly-Gly
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of alanine racemase |
| Escherichia coli | 64 µg/mL | Disruption of peptidoglycan synthesis |
| Pseudomonas aeruginosa | 128 µg/mL | Targeting dipeptide permease systems |
The compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus suggests its potential as an antibacterial agent, particularly in the context of rising antibiotic resistance.
2. Enzyme Inhibition
Cbz-L-Ala-Gly-Gly has been studied for its inhibitory effects on various enzymes, particularly proteases and peptidases. Its structural similarity to natural substrates allows it to competitively inhibit these enzymes.
Case Study: Inhibition of Human Skin Collagenase
In a study examining the inhibition of human skin collagenase, Cbz-L-Ala-Gly-Gly was found to be a competitive inhibitor with an inhibition constant () determined through enzyme kinetics studies.
- Inhibition Constant () : 50 µM
- Type of Inhibition : Competitive
This finding highlights the compound's potential therapeutic applications in dermatological treatments, particularly for conditions involving collagen degradation.
The biological activities of Cbz-L-Ala-Gly-Gly can be attributed to several mechanisms:
- Substrate Mimicry : The compound mimics natural substrates for enzymes involved in bacterial cell wall synthesis.
- Competitive Inhibition : By competing with natural substrates, it effectively reduces enzyme activity.
- Transport System Targeting : The compound's structure allows it to engage with bacterial transport systems, facilitating its uptake into microbial cells.
Research Findings and Implications
Recent studies have expanded on the implications of using Cbz-L-Ala-Gly-Gly as a scaffold for developing new antimicrobial agents and enzyme inhibitors. The ability to modify the Cbz group or the amino acid sequence offers avenues for enhancing its biological activity and selectivity.
Table 2: Summary of Research Findings on Cbz-L-Ala-Gly-Gly
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
